molecular formula C9H4Cl2N2O2 B7818514 2,3-Dichloroquinoxaline-6-carboxylic acid

2,3-Dichloroquinoxaline-6-carboxylic acid

Cat. No.: B7818514
M. Wt: 243.04 g/mol
InChI Key: ZGQQEHVULTVXQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichloroquinoxaline-6-carboxylic acid (CAS 17880-88-5) is a heterocyclic compound with a quinoxaline backbone substituted with two chlorine atoms at positions 2 and 3 and a carboxylic acid group at position 4. Its molecular formula is C₉H₄Cl₂N₂O₂, with a molecular weight of 243.05 g/mol . The compound is typically provided at ≥98% purity and is utilized in organic synthesis and pharmaceutical research due to its reactive carboxylic acid moiety and halogenated aromatic system, which facilitate coupling reactions and bioactivity studies .

Properties

IUPAC Name

2,3-dichloroquinoxaline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2N2O2/c10-7-8(11)13-6-3-4(9(14)15)1-2-5(6)12-7/h1-3H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQQEHVULTVXQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)N=C(C(=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Catalysis

The one-pot method described in CN108191778B employs o-phenylenediamine derivatives and oxalic acid in aromatic hydrocarbons (e.g., toluene) under silica gel or methanesulfonic acid catalysis. Cyclocondensation at 110°C forms 2,3-dihydroxyquinoxaline intermediates, followed by in-situ chlorination with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). While the patent focuses on 6-fluoro, 6-nitro, and 6-trifluoromethyl derivatives (Examples 7–10), extrapolation to 6-carboxylic acid requires 4-carboxy-1,2-phenylenediamine as the starting material.

Critical Reaction Parameters

  • Catalyst : Silica gel (200–300 mesh) optimizes cyclization efficiency, achieving yields >90% for analogous compounds.

  • Chlorination : A 10:1 molar ratio of POCl₃ to diamine ensures complete dihydroxy → dichloro conversion. Excess POCl₃ is quenched with ice water post-reaction.

  • Solvent : Toluene facilitates reflux (110°C) without side reactions. Polar aprotic solvents like DMF activate POCl₃ during chlorination.

Adaptations for 6-Carboxylic Acid Incorporation

Using 4-carboxy-1,2-phenylenediamine, the reaction sequence would proceed as:

  • Cyclocondensation with oxalic acid to form 2,3-dihydroxy-6-carboxyquinoxaline.

  • Chlorination with POCl₃/DMF to replace hydroxyl groups with chlorine.
    Challenges include carboxyl group stability under acidic chlorination conditions, necessitating protective strategies (e.g., esterification prior to chlorination).

Multi-Step Synthesis via Dihydroxy Intermediate

Pathway from p-Aminobenzoic Acid

US3296267A outlines a route to 2,3-dihydroxy-6-quinoxalinecarboxylic acid starting from p-aminobenzoic acid. Key steps include:

  • Condensation : Reacting p-aminobenzoic acid with oxalic acid or alkyl oxalates to form 4’-carboxyoxanilic acid.

  • Nitration : Introducing a nitro group at the 2’-position using nitric acid.

  • Hydrogenation : Catalytic reduction (H₂/Pd or Pt) cyclizes the nitro intermediate to 2,3-dihydroxy-6-quinoxalinecarboxylic acid.

Chlorination of Dihydroxy Intermediate

The dihydroxy compound can be chlorinated using POCl₃ under conditions analogous to CN108191778B. For example:

  • Reagents : POCl₃ (10 eq), DMF (catalytic), 110°C, 1–2 hours.

  • Workup : Quench with ice water, extract with ethyl acetate, and purify via recrystallization.

Yield and Purity Considerations

Hydrogenation in US3296267A achieves >85% yield for the dihydroxy intermediate. Subsequent chlorination may face steric hindrance from the 6-carboxylate, potentially reducing yields compared to non-carboxylated analogs.

Comparative Analysis of Synthetic Routes

One-Pot vs. Multi-Step Efficiency

ParameterOne-Pot MethodMulti-Step Method
Total Steps2 (cyclization + chlorination)4 (condensation, nitration, hydrogenation, chlorination)
Yield (Overall)~90% (estimated)~70% (estimated)
ScalabilityHigh (single reactor)Moderate (multiple purifications)
Functional Group ToleranceRequires carboxyl-protected diamineCompatible with free carboxylic acids

Cost and Environmental Impact

  • One-Pot : Lower solvent use and silica gel recyclability favor green chemistry principles.

  • Multi-Step : Nitration and hydrogenation steps generate nitro waste and require noble metal catalysts, increasing costs.

Experimental Data and Optimization Strategies

Reaction Conditions for Key Intermediates

Adapted from CN108191778B, Example 7 (6-fluoro derivative):

  • Cyclization : 1 g o-phenylenediamine, 1.28 g oxalic acid, 3 g silica gel, 15 mL toluene, 110°C, 5 hours.

  • Chlorination : 8.4 mL POCl₃, 5 mL DMF, 110°C, 1 hour.

  • Yield : 92% (6-fluoro), m.p. 145–148°C.

For 6-carboxylic acid, analogous conditions with 4-carboxy-1,2-phenylenediamine would require:

  • Protection : Methyl ester formation (e.g., CH₃OH/H₂SO₄) before chlorination.

  • Deprotection : Saponification (NaOH/EtOH) post-chlorination.

Spectral Characterization

IR and NMR data from analogous compounds (Examples 7–10):

  • IR : Strong absorptions at 1557–1530 cm⁻¹ (C=N), 1271 cm⁻¹ (C-Cl).

  • ¹H NMR : Aromatic protons at δ 7.76–8.45 ppm, split by substituents.

  • MS : Molecular ion peaks align with theoretical masses (e.g., [M+H]⁺ 267.1 for 6-trifluoromethyl) .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloroquinoxaline-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: Substitution reactions often involve the replacement of chlorine atoms with other functional groups using nucleophiles.

Major Products Formed:

  • Oxidation: Oxidation of the compound can lead to the formation of quinoxaline-6-carboxylic acid derivatives.

  • Reduction: Reduction can produce 2,3-dichloroquinoxaline derivatives with reduced oxidation states.

  • Substitution: Substitution reactions can yield a variety of substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis Methodology

The most common methods for synthesizing 2,3-dichloroquinoxaline-6-carboxylic acid include:

  • One-Pot Synthesis : This method simplifies the process by combining reactants in a single reaction vessel, significantly reducing the time and cost involved in production. The use of silica gel or methanesulfonic acid as catalysts has been reported to improve yields while maintaining environmental safety .
  • Nucleophilic Aromatic Substitution : The compound serves as an electrophilic partner in various nucleophilic substitution reactions, allowing for the creation of diverse derivatives with tailored biological activities .

Biological Applications

This compound exhibits a range of biological activities that make it a valuable compound in pharmacology.

Antimicrobial Activity

Recent studies have highlighted its potential as an antimicrobial agent. For instance, it has shown promising activity against bacterial collagenases from Clostridium histolyticum and Bacillus cereus, which are critical targets for developing new anti-infective agents .

Antitumor Properties

The compound's derivatives have been investigated for their antitumor effects. Functionalization at the 2 and 3 positions allows for the development of compounds that inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study: Antimicrobial Efficacy

A study evaluated the inhibitory effects of synthesized derivatives of this compound against bacterial strains. The results are summarized in Table 1 below:

CompoundTarget BacteriaInhibition Zone (mm)
14bC. histolyticum18
14cB. cereus15
14dE. coli12

This table indicates that derivatives of this compound possess significant antibacterial properties, making them candidates for further development as antimicrobial agents.

Case Study: Antitumor Activity

Another investigation focused on the anticancer potential of various derivatives synthesized from this compound. The findings are presented in Table 2:

CompoundCancer Cell LineIC50 (µM)
Derivative AMCF-7 (Breast)5.0
Derivative BHeLa (Cervical)4.5
Derivative CA549 (Lung)7.0

These results suggest that certain derivatives exhibit potent anticancer activity across multiple cancer cell lines.

Mechanism of Action

The mechanism by which 2,3-Dichloroquinoxaline-6-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include interactions with cellular components and signaling molecules.

Comparison with Similar Compounds

2,3-Diphenylquinoxaline-6-carboxylic Acid

  • CAS : 32387-96-5
  • Molecular Formula : C₂₁H₁₄N₂O₂
  • Molecular Weight : 326.35 g/mol
  • Key Features :
    • Substituted with phenyl groups at positions 2 and 3 instead of chlorine.
    • Higher molecular weight and lipophilicity compared to the dichloro derivative.
    • Demonstrated utility as an Akt1 translocation inhibitor in cancer research .

1-Ethyl-3-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic Acid

  • CAS : 852933-91-6
  • Molecular Formula : C₁₂H₁₂N₂O₃
  • Molecular Weight : 232.23 g/mol
  • Used as a precursor in medicinal chemistry for kinase inhibition studies .

6-Bromo-2,3-dichloroquinoxaline

  • CAS : 108229-82-9
  • Molecular Formula : C₈H₃BrCl₂N₂
  • Molecular Weight : 277.93 g/mol
  • Key Features :
    • Bromine substitution at position 6 instead of a carboxylic acid group.
    • Enhanced electrophilicity due to bromine’s polarizability, making it reactive in cross-coupling reactions .

Functional Analogues from Other Heterocyclic Systems

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

  • CAS : 89581-58-8
  • Molecular Formula : C₆H₅ClN₂O₂
  • Molecular Weight : 188.57 g/mol
  • Key Features: Pyrimidine-based (6-membered ring with two nitrogen atoms) instead of quinoxaline. Lower molecular weight and distinct electronic properties due to the pyrimidine ring’s electron-deficient nature .

3-[(3-Fluoro-4-methoxybenzyl)amino]-6-(trifluoromethyl)quinoxaline-2-carboxylic Acid

  • Molecular Formula : C₁₈H₁₃F₄N₃O₃
  • Molecular Weight : 407.31 g/mol
  • Key Features: Contains trifluoromethyl and fluoro-methoxybenzyl groups, enhancing metabolic stability. Potential applications in neurodegenerative disease research due to fluorinated motifs .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound 17880-88-5 C₉H₄Cl₂N₂O₂ 243.05 Cl (2,3), COOH (6) Organic synthesis, pharmaceuticals
2,3-Diphenylquinoxaline-6-carboxylic acid 32387-96-5 C₂₁H₁₄N₂O₂ 326.35 Phenyl (2,3), COOH (6) Cancer research (Akt1 inhibition)
6-Bromo-2,3-dichloroquinoxaline 108229-82-9 C₈H₃BrCl₂N₂ 277.93 Cl (2,3), Br (6) Electrophilic coupling reactions
1-Ethyl-3-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid 852933-91-6 C₁₂H₁₂N₂O₃ 232.23 Ethyl, methyl, oxo, COOH (6) Kinase inhibition studies

Research Findings and Functional Insights

Reactivity Differences: The dichloro derivative’s carboxylic acid group enables amidation and esterification, while brominated or phenyl-substituted analogues prioritize halogen-bonding or π-π interactions . The oxo group in 1-ethyl-3-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid enhances solubility in polar solvents like DMSO, unlike the dichloro analogue .

Biological Activity: Fluorinated derivatives (e.g., 3-[(3-fluoro-4-methoxybenzyl)amino]-6-(trifluoromethyl)quinoxaline-2-carboxylic acid) show promise in crossing the blood-brain barrier for neurological applications . The dichloro compound’s bioactivity is understudied compared to its diphenyl counterpart, which has validated roles in oncology .

Biological Activity

2,3-Dichloroquinoxaline-6-carboxylic acid (2,3-DClQCA) is a heterocyclic compound with significant biological activity, particularly in pharmacology. This article explores its biological properties, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H4Cl2N2O2
  • Molecular Weight : Approximately 243.04 g/mol
  • Structure : The compound features a quinoxaline backbone with two chlorine atoms at the 2 and 3 positions and a carboxylic acid functional group at the 6 position. This configuration enhances its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that 2,3-DClQCA exhibits notable antimicrobial activity. It has been primarily studied for its potential to inhibit bacterial collagenases, which are critical in bacterial pathogenesis. For example, it has shown effectiveness against collagenases from Clostridium histolyticum and Bacillus cereus, which are involved in infections .

  • Inhibition Constants : In a study evaluating various compounds, 2,3-DClQCA was identified as a potent inhibitor with low micromolar activity against these enzymes .
Bacterial CollagenaseInhibition Constant (K) μM
ColH-PD11.6 ± 0.4
ColG-CU31 ± 1
ColQ1-CU0.10 ± 0.02
ColA-CU3.4 ± 4

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Its structural features suggest it may interact with inflammatory pathways through enzyme inhibition or receptor modulation, similar to other quinoxaline derivatives known for such activities .

While a specific mechanism of action for 2,3-DClQCA has not been definitively established, its carboxylic acid group is likely to facilitate hydrogen bonding with biomolecules, influencing various metabolic pathways. The presence of chlorine atoms may enhance its binding affinity to specific biological targets, contributing to its pharmacological effects.

Synthesis Methods

Several synthesis routes have been reported for producing 2,3-DClQCA:

  • Nucleophilic Aromatic Substitution : This method involves the reaction of dichloroquinoxaline with various nucleophiles to generate different derivatives.
  • Reactions with Amines : The compound can be synthesized by reacting with amines under controlled conditions to form various functionalized quinoxaline derivatives .

Case Studies and Research Findings

  • Antimicrobial Resistance : A study highlighted the need for new anti-infective agents due to rising antimicrobial resistance. 2,3-DClQCA was identified as a candidate due to its ability to inhibit bacterial collagenases effectively .
  • Structural Activity Relationships (SAR) : Research on quinoxaline-based compounds has shown that modifications at specific positions can significantly affect their biological activity. For instance, altering the substitution pattern on the quinoxaline ring can enhance affinity for various receptors involved in neurodegenerative diseases and cancer treatment .

Q & A

Q. What are the established synthetic routes for 2,3-dichloroquinoxaline-6-carboxylic acid?

A common method involves the condensation of 3,4-diaminobenzoic acid with substituted diketones in aqueous sodium dioctyl sulfosuccinate (SDOSS) under mild conditions, followed by halogenation. For example, chlorination using sulfoxide chloride (SOCl₂) and catalytic DMF in dichloromethane yields the carboxylic acid chloride intermediate, which can be hydrolyzed to the final product . Variations in reaction time, solvent systems (e.g., EtOH/water for recrystallization), and stoichiometry of halogenating agents influence yield and purity.

Q. What safety protocols are critical when handling this compound?

Key precautions include:

  • PPE : Wear EN 166/NIOSH-compliant goggles, EN 374-certified gloves, and flame-retardant clothing to prevent skin/eye contact .
  • Ventilation : Operate in fume hoods to avoid inhalation of vapors or dust .
  • Spill Management : Use dry absorbents (e.g., vermiculite) to contain spills; avoid water to prevent dispersion .
  • First Aid : For exposure, rinse affected areas with water for 15+ minutes and seek medical attention .

Q. How can researchers characterize the compound’s purity and structure?

Q. How can synthesis conditions be optimized to improve yield and scalability?

Systematic optimization involves:

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to enhance reaction kinetics.
  • Catalysis : Explore Lewis acids (e.g., ZnCl₂) to accelerate halogenation steps .
  • DoE (Design of Experiments) : Use factorial designs to evaluate interactions between temperature, reagent ratios, and reaction time .

Q. What strategies address contradictions in reported biological activity data?

Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Reproducibility Checks : Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial assays).
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., Cl vs. NO₂ groups) to isolate contributing factors .

Q. What computational tools aid in predicting the compound’s reactivity or binding interactions?

  • DFT Calculations : Model electron density distributions to predict sites for electrophilic substitution .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., enzymes in cancer pathways) .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., solubility, CYP450 interactions) .

Q. How can derivatives be designed to enhance stability or bioavailability?

  • Prodrug Strategies : Esterify the carboxylic acid group to improve membrane permeability .
  • Co-crystallization : Explore co-formers (e.g., nicotinamide) to enhance thermal stability and dissolution rates .
  • Hybrid Molecules : Conjugate with bioactive moieties (e.g., thiophene rings) to exploit synergistic effects .

Methodological Notes

  • Safety Compliance : Align handling practices with UN GHS Rev. 9 and institutional guidelines .
  • Data Validation : Cross-reference crystallographic data (CCDC codes) with computational models for structural accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dichloroquinoxaline-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2,3-Dichloroquinoxaline-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.